molecular formula C29H26BrN3O3S B11535044 N-benzyl-N-[2-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide

N-benzyl-N-[2-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B11535044
M. Wt: 576.5 g/mol
InChI Key: SKIFCKNLXRIAHA-DFKUXCBWSA-N
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Description

N-BENZYL-N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a sulfonamide group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazinecarbonyl intermediate, which is then reacted with the appropriate benzyl and phenyl derivatives under controlled conditions. Common reagents used in these reactions include hydrazine, benzyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-BENZYL-N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and hydrazine derivatives, such as:

Uniqueness

N-BENZYL-N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H26BrN3O3S

Molecular Weight

576.5 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-1-(3-bromophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C29H26BrN3O3S/c1-21-15-17-26(18-16-21)37(35,36)33(20-23-9-4-3-5-10-23)28-14-7-6-13-27(28)29(34)32-31-22(2)24-11-8-12-25(30)19-24/h3-19H,20H2,1-2H3,(H,32,34)/b31-22+

InChI Key

SKIFCKNLXRIAHA-DFKUXCBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C(C)C4=CC(=CC=C4)Br

Origin of Product

United States

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